5-Oxa-2-azaspiro[3.4]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxa-2-azaspiro[34]octan-6-one is a heterocyclic compound that features a spirocyclic structure, which means it has two rings that share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]octan-6-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for 5-Oxa-2-azaspiro[3This method allows for precise control over reaction conditions, leading to higher efficiency and safety compared to traditional batch synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxa-2-azaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
5-Oxa-2-azaspiro[3.4]octan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to act as a selective electrophilic aminating agent for various nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups.
2-Oxa-6-azaspiro[3.4]octane: Another related compound with a similar core structure but different substituents.
Uniqueness
5-Oxa-2-azaspiro[34]octan-6-one is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system
Eigenschaften
Molekularformel |
C6H9NO2 |
---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
5-oxa-2-azaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C6H9NO2/c8-5-1-2-6(9-5)3-7-4-6/h7H,1-4H2 |
InChI-Schlüssel |
PFVAHOATLWHAGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.